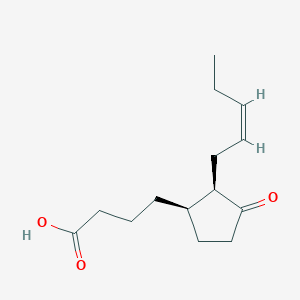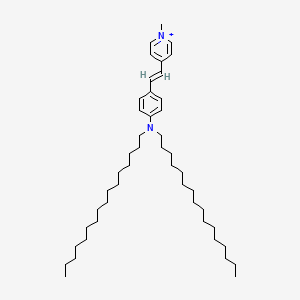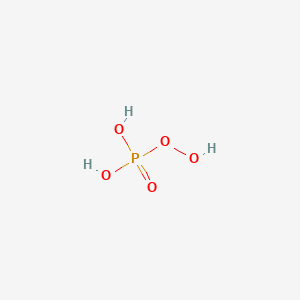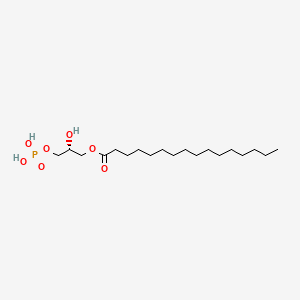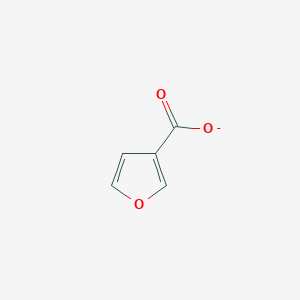
3-Furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-furoate is a furancarboxylate. It is a conjugate base of a 3-furoic acid.
Scientific Research Applications
1. Clinical Trials and Real-World Effectiveness
- The Salford Lung Study explored the real-world effectiveness of fluticasone furoate/vilanterol in patients with chronic obstructive pulmonary disease and asthma, highlighting the importance of pragmatic randomized controlled trials in assessing the effectiveness of treatments like 3-furoate in everyday clinical practice (Leather et al., 2020).
2. Chemical Synthesis and Reactions
- Research on the regioselective palladium-catalyzed arylation of 3-furoate has been conducted, which is significant for synthesizing selective 2-aryl or 5-aryl products, demonstrating the chemical versatility and applicability of 3-furoate in organic synthesis (Glover et al., 2003).
3. Application in Flavor and Fragrance Industries
- The oxidation and esterification of furfural to methyl 2-furoate, an important product in flavor and fragrance industries, have been studied using mesoporous catalysts. This showcases the application of 3-furoate derivatives in industrial chemistry (Radhakrishnan et al., 2017).
4. Material Science and Cellulose Modification
- Cellulose furoates with varying degrees of substitution have been synthesized in an ionic liquid medium, indicating the potential of 3-furoate in modifying natural polymers for various applications in material science (Köhler & Heinze, 2007).
5. Magnetic Properties in Complexes
- The study of dysprosium-containing complexes with 2-furoate anions revealed unique magnetic properties, suggesting the potential of 3-furoate in the development of materials with specific magnetic behaviors (Wang et al., 2010).
6. Green Chemistry and Sustainable Synthesis
- Research into a scalable carboxylation route to furan-2,5-dicarboxylic acid from 2-furoic acid highlights the role of 3-furoate in green chemistry and sustainable synthesis processes (Dick et al., 2017).
properties
Molecular Formula |
C5H3O3- |
|---|---|
Molecular Weight |
111.08 g/mol |
IUPAC Name |
furan-3-carboxylate |
InChI |
InChI=1S/C5H4O3/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)/p-1 |
InChI Key |
IHCCAYCGZOLTEU-UHFFFAOYSA-M |
SMILES |
C1=COC=C1C(=O)[O-] |
Canonical SMILES |
C1=COC=C1C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






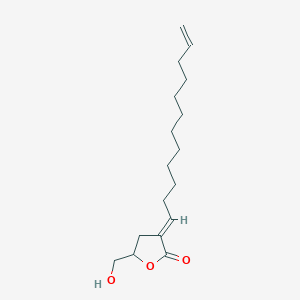


![(2R,4R)-4-(1-acetyl-3-indolyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1236791.png)



